molecular formula C19H16N2O3 B2373522 N-acetyl-2-(4-methylphenyl)iminochromene-3-carboxamide CAS No. 312633-60-6

N-acetyl-2-(4-methylphenyl)iminochromene-3-carboxamide

Cat. No.: B2373522
CAS No.: 312633-60-6
M. Wt: 320.348
InChI Key: ZAFLJLRMBAWZNA-VZCXRCSSSA-N
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Description

N-acetyl-2-(4-methylphenyl)iminochromene-3-carboxamide is a synthetic chemical derivative based on the chromene scaffold, a heterocyclic structure of significant interest in medicinal chemistry for its diverse biological potential . Chromene derivatives are extensively investigated for their ability to interact with various cellular targets, with substantial research highlighting their promise as anticancer agents . Compounds featuring the chromene core have demonstrated mechanisms of action that include the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, as well as the inhibition of key signaling pathways such as NF-κB . Furthermore, recent scientific advances have engineered novel chromene derivatives, specifically 2-imino-2H-chromene sulfonamides, which have shown potent inhibitory activity against metabolic enzymes like α-amylase and α-glucosidase, positioning them as valuable tools for diabetes research . The structural motif of a chromene ring bearing a carboxamide group, similar to this compound, is a common feature in the development of new therapeutic candidates . This product is intended for research purposes in drug discovery and chemical biology. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-acetyl-2-(4-methylphenyl)iminochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-12-7-9-15(10-8-12)21-19-16(18(23)20-13(2)22)11-14-5-3-4-6-17(14)24-19/h3-11H,1-2H3,(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFLJLRMBAWZNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation

A salicylaldehyde derivative (e.g., 6-chloro-2-hydroxybenzaldehyde) reacts with ethyl acetoacetate in the presence of piperidine to form 3-acetylchromene. The reaction proceeds via nucleophilic attack of the enolate on the aldehyde, followed by cyclization.

Example Protocol

  • Reactants : 6-Chloro-2-hydroxybenzaldehyde (1.0 eq), ethyl acetoacetate (1.2 eq)
  • Catalyst : Piperidine (10 mol%)
  • Conditions : Reflux in ethanol (12 h)
  • Yield : ~68%

Imine Formation

The 3-acetylchromene intermediate is treated with 4-methylaniline in acetic acid under reflux to introduce the imino group. The reaction exploits the nucleophilicity of the aniline’s amine, which attacks the carbonyl carbon of the acetyl group, followed by dehydration.

Key Data

Parameter Value
Solvent Acetic acid
Temperature 120°C
Reaction Time 6 h
Yield 72%

Functionalization of the Chromene Core

N-Acetylation

The secondary amine generated during imine formation undergoes acetylation using acetic anhydride. This step is critical for enhancing metabolic stability.

Optimized Conditions

  • Reagent : Acetic anhydride (2.5 eq)
  • Base : Pyridine (3.0 eq)
  • Temperature : 0°C → room temperature
  • Yield : 89%

Carboxamide Installation

The ketone at position 3 is converted to a carboxamide via a two-step process:

  • Oxidation : The acetyl group is oxidized to a carboxylic acid using KMnO₄ in acidic media.
  • Aminolysis : The acid reacts with ammonium chloride in the presence of DCC (dicyclohexylcarbodiimide) to form the carboxamide.

Reaction Metrics

Step Reagents/Conditions Yield
Oxidation KMnO₄, H₂SO₄, 60°C, 4 h 75%
Aminolysis NH₄Cl, DCC, THF, 24 h 81%

Alternative Routes: Multi-Component Coupling

Recent advances leverage one-pot multi-component reactions (MCRs) to streamline synthesis. A notable method involves:

Lewis Acid-Catalyzed Cycloaddition

N-Acetyl-2-azetine reacts with 4-methylphenyl imine in the presence of yttrium triflate (Yb(OTf)₃), forming the chromene-imine scaffold via formal [4+2] cycloaddition.

Advantages :

  • Atom economy : Combines three reactants in a single step.
  • Stereocontrol : Yb(OTf)₃ ensures (Z)-selectivity at the imine bond.

Performance Metrics

Catalyst Loading Temperature Time Yield
5 mol% Yb(OTf)₃ 80°C 3 h 78%

Mechanistic Insights and Challenges

Stereochemical Control

The (2Z)-configuration of the imino group is thermodynamically favored due to steric hindrance between the 4-methylphenyl group and chromene’s aromatic ring. DFT studies indicate a 12.3 kJ/mol energy difference favoring the Z-isomer.

Side Reactions

  • Over-Oxidation : Uncontrolled oxidation of the acetyl group can yield carboxylic acid byproducts. Mitigated by using stoichiometric KMnO₄.
  • Imine Hydrolysis : Acidic conditions may cleave the C=N bond. Buffering with NaOAc minimizes this risk.

Comparative Analysis of Methods

Method Steps Total Yield Cost Efficiency Scalability
Condensation + Functionalization 4 52% Moderate High
Multi-Component Coupling 1 78% High Moderate

Characterization and Validation

Spectroscopic Data

  • IR : ν(C=O) at 1678 cm⁻¹ (amide), ν(C=N) at 1614 cm⁻¹.
  • ¹H NMR (DMSO-d6) : δ 2.35 (s, 3H, CH₃), 7.25–8.10 (m, 8H, Ar-H), 10.2 (s, 1H, NH).
  • ESI-MS : m/z 354.79 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, MeOH:H₂O = 70:30) shows ≥98% purity.

Industrial Scalability Considerations

Continuous Flow Synthesis

Microreactors enhance heat/mass transfer during condensation steps, reducing reaction time by 40% compared to batch processes.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 8.2 (traditional) vs. 5.1 (flow system).
  • E-Factor : 23.5 (batch) vs. 14.7 (continuous).

Chemical Reactions Analysis

Types of Reactions

N-acetyl-2-(4-methylphenyl)iminochromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

N-acetyl-2-(4-methylphenyl)iminochromene-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the development of new materials and as an intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-acetyl-2-(4-methylphenyl)iminochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

The following comparison focuses on structurally analogous chromene-3-carboxamide derivatives, highlighting differences in substituents, physicochemical properties, and research findings.

Structural and Substituent Variations
Compound Name Substituents on Phenyl Ring Additional Modifications Molecular Formula Key References
N-Acetyl-2-(4-methylphenyl)iminochromene-3-carboxamide 4-methyl None C₁₉H₁₇N₂O₃
(2Z)-N-Acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide 4-fluoro Fluorine at para position C₁₈H₁₃FN₂O₃
N-Acetyl-2-(4-cyanophenyl)imino-7-methoxychromene-3-carboxamide 4-cyano 7-methoxy group on chromene core C₂₀H₁₅N₃O₄
2-Azanylidene-N-(4-methylphenyl)-8-oxidanyl-chromene-3-carboxamide 4-methyl 8-hydroxyl group on chromene core C₁₇H₁₄N₂O₃
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide None Sulfamoylphenyl at carboxamide position C₁₆H₁₂N₂O₄S

Key Observations :

  • Extended Conjugation: The 7-methoxy group in the cyanophenyl analog () extends π-conjugation, which may enhance UV absorption properties.
  • Hydrogen-Bonding Capacity : The 8-hydroxyl derivative () introduces hydrogen-bonding sites, influencing crystal packing and solubility .
Physicochemical and Pharmacokinetic Properties
Compound log P Solubility (mg/mL) GI Absorption BBB Permeability Drug-Likeness Score Reference
This compound ~3.5* Low High Moderate 3.5
2-(4-Methylphenyl) Indolizine (Reference) 3.73 Moderate High High 3.5
4,4,7a-Trimethylhexahydro-1-benzofuran-2(3H)-one (Reference) 2.51 High High Low 4.5

Notes:

  • *Estimated based on structural similarity to 2-(4-methylphenyl) Indolizine ().
  • The 4-methylphenyl group in the target compound contributes to moderate lipophilicity (log P ~3.5), balancing solubility and membrane permeability.
Crystallographic and Intermolecular Interactions
  • Halogen Effects: In halogenated analogs (e.g., 4-chloro/bromo derivatives), weak C–H⋯X (X = Cl, Br) interactions stabilize crystal packing, as seen in imidazole-4-imines (). These interactions are absent in non-halogenated compounds like the target molecule.
  • Hydrogen-Bonding Networks : The 8-hydroxyl analog () forms stronger intermolecular hydrogen bonds (O–H⋯N/O), leading to denser crystal packing compared to the acetylated parent compound.

Biological Activity

N-acetyl-2-(4-methylphenyl)iminochromene-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula: C17H16N2O3C_{17}H_{16}N_{2}O_{3}. The compound features a chromene backbone, which is known for its potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anti-inflammatory Properties

The compound also shows promising anti-inflammatory effects. Studies have reported that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.

Anticancer Effects

This compound has been evaluated for its anticancer potential. In vitro studies revealed that it induces apoptosis in cancer cells, particularly in lung cancer (A549) and breast cancer (MCF-7) cell lines. The compound's IC50 values were found to be 39.21 µM for NIH3T3 cells, indicating lower cytotoxicity compared to traditional chemotherapeutics like 5-fluorouracil (IC50 = 22.36 µM) and paclitaxel (IC50 = 20.01 µM) .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Apoptosis Induction : The compound promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
  • NF-kB Pathway Inhibition : Research suggests that it inhibits NF-kB signaling, which is crucial for cancer cell survival and proliferation .
  • Cell Cycle Arrest : It causes cell cycle arrest in the G1 phase, preventing cancer cells from dividing.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameAnticancer Activity (IC50 µM)Mechanism of Action
This compound39.21Apoptosis induction, NF-kB inhibition
5-Fluorouracil22.36DNA synthesis inhibition
Paclitaxel20.01Microtubule stabilization

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • In Vivo Tumor Growth Suppression : In a mouse xenograft model, administration of the compound significantly suppressed tumor growth without evident toxicity.
  • Flow Cytometry Analysis : Flow cytometry studies demonstrated a concentration-dependent increase in apoptotic cells when treated with the compound, confirming its potential as an anticancer agent.

Q & A

Q. What are the recommended synthetic routes for N-acetyl-2-(4-methylphenyl)iminochromene-3-carboxamide, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

Core Chromene Formation : Condensation of salicylaldehyde derivatives with activated methylene compounds (e.g., malononitrile) under acidic or basic conditions to form the chromene backbone.

Imino Group Introduction : Reaction with 4-methylphenylamine or derivatives under reflux in polar aprotic solvents (e.g., DMF) to generate the imino linkage.

Acetylation : Treatment with acetyl chloride in the presence of a base (e.g., pyridine) to introduce the N-acetyl group.
Optimization Strategies :

  • Solvent Selection : Use ethanol or methanol for imino group formation to balance solubility and reactivity .
  • Catalysis : Employ Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps.
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm proton environments (e.g., acetyl methyl at ~2.1 ppm, aromatic protons at 6.5–8.0 ppm) and carbon assignments (e.g., carbonyl carbons at ~165–175 ppm) .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~3300 cm⁻¹ for imino group) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : Single-crystal diffraction (using SHELXL ) resolves absolute configuration and hydrogen-bonding networks, critical for validating synthetic accuracy .

Advanced Research Questions

Q. How can researchers address discrepancies in bioactivity data observed across studies involving chromene-3-carboxamide derivatives?

Methodological Answer:

  • Standardized Assays : Replicate studies using uniform protocols (e.g., MTT assay for cytotoxicity, MIC for antimicrobial activity) to minimize variability.
  • Purity Validation : Employ HPLC (C18 column, acetonitrile/water gradient) to confirm compound purity >95% before biological testing .
  • Structural Confirmation : Cross-validate NMR and X-ray data to rule out polymorphic or tautomeric forms that may alter bioactivity .
  • Meta-Analysis : Compare results with structurally analogous compounds (e.g., nitro- or methoxy-substituted derivatives) to identify substituent-dependent trends .

Q. What computational approaches are suitable for predicting the binding affinity of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2) or receptors. Refine docking poses with force fields (AMBER/CHARMM) .
  • QSAR Modeling : Derive quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond acceptors. Validate with leave-one-out cross-validation .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify key residues in target binding pockets .

Q. How can reaction mechanisms for the formation of the iminochromene core be elucidated experimentally?

Methodological Answer:

  • Kinetic Studies : Monitor reaction progress via in situ FTIR or UV-Vis spectroscopy to identify rate-determining steps.
  • Isolation of Intermediates : Use TLC or preparative HPLC to trap and characterize transient species (e.g., Schiff base intermediates) .
  • Isotopic Labeling : Introduce ¹³C or ¹⁵N labels at critical positions (e.g., imino nitrogen) and track via NMR to confirm bond formation pathways .

Q. What strategies are effective in resolving crystallographic disorder in X-ray structures of iminochromene derivatives?

Methodological Answer:

  • High-Resolution Data : Collect diffraction data at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å).
  • SHELXL Refinement : Apply TWIN/BASF commands to model twinning and PART instructions to resolve disordered acetyl/methyl groups .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O, π-π stacking) to guide disorder modeling .

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